

A Comparative Guide to the Synthesis Efficiency of Ranatuerin-2 Analogues

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Compound of Interest		
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Ranatuerin-2, a family of antimicrobial peptides (AMPs) originally discovered in the skin secretions of frogs, has garnered significant interest for its broad-spectrum antimicrobial and potential anticancer activities.[1][2] The development of synthetic analogues aims to enhance potency, reduce toxicity, and improve stability. A critical factor in their therapeutic development is the efficiency of their chemical synthesis. This guide provides a comparative overview of various Ranatuerin-2 analogues, detailing their synthesis protocols and presenting available data on their production.

Data Presentation: Comparison of Ranatuerin-2 Analogues

The synthesis of Ranatuerin-2 and its analogues is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). While direct comparative studies on synthesis efficiency (e.g., overall yield, synthesis time) are not extensively detailed in the literature, post-purification purity is consistently reported to be high. The following table summarizes the properties of several synthesized analogues.



Peptide Name	Amino Acid Sequence	Modifications	Purity	Source
Ranatuerin-2PLx	GIMDTVKNAAK NLAGQLLDKLK CKITGC	C-terminal 'Rana box' disulfide bridge	>95% (Implied)	[1][3]
R2PLx-22	GIMDTVKNAAK NLAGQLLDKLK	C-terminal truncation (Rana box removed)	>95% (Implied)	[3]
S ⁻²⁴ -R2PLx	GIMDTVKNAAK NLAGQLLDKLK CSITAC	K24S substitution	>95% (Implied)	[3]
Ranatuerin-2Pb	SFLTTVKKLVTN LAALAGTVIDTIK CKVTGGCRT	C-terminal 'Rana box' disulfide bridge	>95%	[4]
RPa	SFLTTVKKLVTN LAALAGTVIDTIK CKVTGGC	C-terminal truncation (RT removed)	>95%	[4]
RPb	SFLTTVKKLVTN LAAL-NH2	C-terminal truncation and amidation	>95%	[4]
Ranatuerin-2-AW (R2AW)	GFMDTAKNVAK NVAATLLDKLKC KITGGC	C-terminal 'Rana box' disulfide bridge	Not Specified	[5]
[Lys ⁴ , ¹⁹ , Leu ²⁰]R2AW(1- 22)-NH ₂	GFMKTAKNVAK NVAATLLDKLKL L-NH2	Substitutions, truncation, and amidation	Not Specified	[5]

Experimental Protocols

The following is a representative methodology for the manual or automated Solid-Phase Peptide Synthesis (SPPS) of Ranatuerin-2 analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, compiled from standard procedures.[3][5]



1. Resin Preparation:

- Resin Selection: For C-terminally amidated peptides (e.g., RPb), a Rink Amide resin is used. For peptides with a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin is appropriate. [5][6]
- Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.
- 2. Amino Acid Coupling Cycle (Iterative):
- Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF for approximately 20-30 minutes. This is typically done twice. The resin is then washed thoroughly with DMF.
- Amino Acid Activation: The incoming Fmoc-protected amino acid (3-5 equivalents) is preactivated. A common activation solution consists of a coupling reagent like HBTU (2-(1Hbenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents) and a
 base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
- Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.
- Washing: The resin is washed with DMF to remove excess reagents and by-products. This
 cycle is repeated for each amino acid in the peptide sequence.
- 3. Cleavage and Global Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin is washed with dichloromethane (DCM) and dried.
- The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail. A common mixture is 94% trifluoroacetic acid (TFA), 2% ethanedithiol, 2% thioanisole, and 2% water.[3] This reaction proceeds for 2-3 hours at room temperature.



- The cleaved peptide is precipitated from the cleavage mixture using ice-cold diethyl ether, centrifuged, and the resulting peptide pellet is washed multiple times with ether.
- 4. Cyclization (for 'Rana box' formation):
- For peptides containing the C-terminal disulfide bridge (the 'Rana box'), the linear peptide is dissolved in a dilute aqueous solution.
- Disulfide bond formation is achieved by air oxidation, often facilitated by adjusting the pH to
 ~8.0 and stirring for several hours or days, or by using an oxidizing agent like 0.2% hydrogen
 peroxide.[3][4]
- 5. Purification and Characterization:
- Purification: The crude peptide is dissolved in a minimal amount of a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
- Characterization: The purity of the collected fractions is assessed by analytical RP-HPLC, and the correct molecular mass is confirmed using mass spectrometry, such as MALDI-TOF MS or ESI-MS.[3] The purified peptide is then lyophilized to obtain a stable powder.

Visualizations: Workflows and Mechanisms

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Ranatuerin-2 analogues.

Caption: Dual mechanism of Ranatuerin-2 analogues against bacterial and cancer cells.

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